Cas no 2219374-44-2 (2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride)

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative with a hydrochloride salt form, enhancing its stability and solubility for synthetic applications. The presence of the 3,5-dimethylphenyl group contributes to steric and electronic effects, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its structural features allow for selective functionalization, particularly in the preparation of ligands or catalysts for enantioselective reactions. The hydrochloride salt improves handling and storage properties while maintaining reactivity. This compound is suitable for use in medicinal chemistry and fine chemical synthesis, where precise control over stereochemistry is critical. Its purity and well-defined structure ensure consistent performance in research and industrial applications.
2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride structure
2219374-44-2 structure
Product Name:2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride
CAS No:2219374-44-2
MF:C10H16ClNO
MW:201.693141937256
CID:5325584
PubChem ID:137951323
Update Time:2025-05-26

2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride
    • 2-amino-2-(3,5-dimethylphenyl)ethanol;hydrochloride
    • starbld0013859
    • Z3213149799
    • Inchi: 1S/C10H15NO.ClH/c1-7-3-8(2)5-9(4-7)10(11)6-12;/h3-5,10,12H,6,11H2,1-2H3;1H
    • InChI Key: MQNJYROXNDYVKS-UHFFFAOYSA-N
    • SMILES: Cl.OCC(C1C=C(C)C=C(C)C=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Topological Polar Surface Area: 46.2

2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride Pricemore >>

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Additional information on 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride

2-Amino-2-(3,5-Dimethylphenyl)Ethan-1-Ol Hydrochloride: A Comprehensive Overview

The compound with CAS No. 2219374-44-2, commonly referred to as 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and recent research findings.

The molecular structure of 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is characterized by a central ethan-1-ol backbone with an amino group and a substituted phenyl ring. The phenyl group is further substituted with two methyl groups at the 3 and 5 positions, which imparts steric hindrance and potentially influences the compound's reactivity and bioavailability. The hydrochloride salt form suggests that this compound exists as a zwitterion in its protonated state, which is crucial for its solubility properties.

Recent studies have explored the synthesis of 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride through various routes. One notable approach involves the nucleophilic substitution of a suitable alkyl halide with an amine derivative. Researchers have optimized reaction conditions to enhance yield and purity, leveraging modern catalytic techniques and solvent systems. These advancements highlight the importance of green chemistry principles in contemporary synthetic methodologies.

In terms of pharmacological properties, 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride has shown promise in preclinical models. Studies indicate that this compound exhibits modulatory effects on key cellular pathways involved in inflammation and oxidative stress. For instance, recent research published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential anti-inflammatory applications.

The stereochemistry of 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride plays a pivotal role in its biological activity. Computational modeling studies have revealed that the spatial arrangement of substituents significantly influences receptor binding affinity. This insight underscores the importance of stereochemical considerations in drug design and optimization.

Another area of interest is the metabolic stability of 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride. Preclinical studies have shown that the compound undergoes phase I metabolism primarily via cytochrome P450 enzymes. Understanding these metabolic pathways is essential for predicting drug-drug interactions and optimizing dosing regimens.

In conclusion, 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride represents a promising lead compound with diverse applications in therapeutic development. Its unique chemical structure, coupled with recent advancements in synthesis and pharmacology, positions it as a valuable tool for researchers in academia and industry alike.

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